Cas no 55559-31-4 (1,2-benzoxazol-7-ol)
1,2-benzoxazol-7-ol Chemical and Physical Properties
Names and Identifiers
-
- Benzo[d]isoxazol-7-ol
- 1,2-Benzisoxazol-7-ol
- 7-Hydroxybenzisoxazol
- MFCD09027559
- 1,2-benzoxazol-7-ol
- AKOS005174822
- A830702
- 55559-31-4
- Z1198182558
- DB-351052
- F88244
- DTXSID10614339
- EN300-217058
- SCHEMBL10367732
- STL122196
-
- MDL: MFCD09027559
- Inchi: 1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H
- InChI Key: IUWKCOMOHIDVRE-UHFFFAOYSA-N
- SMILES: O1C2C(=CC=CC=2C=N1)O
Computed Properties
- Exact Mass: 135.03200
- Monoisotopic Mass: 135.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3A^2
- XLogP3: 1.4
Experimental Properties
- PSA: 46.26000
- LogP: 1.53340
1,2-benzoxazol-7-ol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2-benzoxazol-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275789-1g |
Benzo[d]isoxazol-7-ol |
55559-31-4 | 95% | 1g |
$320 | 2021-06-17 | |
| TRC | B423960-25mg |
1,2-benzoxazol-7-ol |
55559-31-4 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B423960-50mg |
1,2-benzoxazol-7-ol |
55559-31-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B423960-250mg |
1,2-benzoxazol-7-ol |
55559-31-4 | 250mg |
$ 340.00 | 2022-06-07 | ||
| Crysdot LLC | CD11104991-1g |
Benzo[d]isoxazol-7-ol |
55559-31-4 | 95+% | 1g |
$339 | 2024-07-18 | |
| A2B Chem LLC | AI52460-100mg |
Benzo[d]isoxazol-7-ol |
55559-31-4 | 95% | 100mg |
$63.00 | 2024-04-19 | |
| A2B Chem LLC | AI52460-250mg |
Benzo[d]isoxazol-7-ol |
55559-31-4 | 95% | 250mg |
$91.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1709170-100mg |
Benzo[d]isoxazol-7-ol |
55559-31-4 | 98% | 100mg |
¥843.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1709170-250mg |
Benzo[d]isoxazol-7-ol |
55559-31-4 | 98% | 250mg |
¥1124.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1709170-1g |
Benzo[d]isoxazol-7-ol |
55559-31-4 | 98% | 1g |
¥2302.00 | 2024-05-09 |
1,2-benzoxazol-7-ol Suppliers
1,2-benzoxazol-7-ol Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1,2-benzoxazol-7-ol
1,2-Benzoxazol-7-ol: A Comprehensive Overview
1,2-Benzoxazol-7-ol (CAS No. 55559-31-4) is a heterocyclic organic compound belonging to the benzoxazole family. This compound has garnered significant attention in recent years due to its unique structural properties and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The molecule consists of a benzene ring fused with an oxazole ring, where the hydroxyl group (-OH) is positioned at the 7th carbon atom. This specific substitution pattern imparts distinctive electronic and steric properties to the compound, making it a valuable building block in modern organic chemistry.
The synthesis of 1,2-benzoxazol-7-ol has been extensively studied, with researchers exploring various methodologies to optimize its preparation. One common approach involves the condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions, followed by oxidation to introduce the hydroxyl group. Recent advancements have focused on green chemistry principles, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance reaction efficiency and reduce environmental impact. These developments highlight the growing emphasis on sustainable practices in chemical synthesis.
Benzoxazole derivatives, including 1,2-benzoxazol-7-ol, are known for their fluorescence properties. The conjugated π-system in the benzoxazole ring facilitates strong absorption and emission characteristics, making these compounds ideal for applications in optoelectronics and sensing technologies. For instance, 1,2-benzoxazol-7-ol has been employed as a fluorescent probe for detecting metal ions and biothiols in aqueous solutions. Its ability to undergo reversible fluorescence changes upon interaction with analytes underscores its potential in diagnostic and analytical chemistry.
In the pharmaceutical industry, 1,2-benzoxazol-7-ol serves as a key intermediate in the synthesis of bioactive compounds. Its structural versatility allows for functionalization at multiple positions on the benzoxazole ring, enabling the creation of molecules with diverse biological activities. Recent studies have demonstrated that derivatives of 1,2-benzoxazol-7-ol exhibit potent anti-inflammatory, antioxidant, and anticancer properties. For example, certain analogs have shown selective inhibition of enzymes involved in inflammation pathways or demonstrated cytotoxic effects against cancer cell lines.
The material science community has also explored 1,2-benzoxazol-7-ol as a precursor for advanced materials such as polymers and coordination polymers. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for constructing supramolecular assemblies with tailored mechanical and electronic properties. Researchers have reported the use of 1,2-benzoxazol-7-ol in creating stimuli-responsive materials that exhibit shape-memory behavior or pH-sensitive swelling properties.
From an environmental perspective, benzoxazole derivatives like 1,2-benzoxazol-7-ol have been investigated for their role in biodegradation processes. Studies suggest that these compounds can act as electron shuttles in microbial communities, enhancing the degradation of recalcitrant pollutants such as polycyclic aromatic hydrocarbons (PAHs). This highlights their potential application in bioremediation technologies aimed at cleaning up contaminated environments.
Looking ahead, the continued exploration of 1,2-benzoxazol-7-ol is expected to yield further breakthroughs across multiple disciplines. Its unique combination of structural flexibility and functional properties positions it as a valuable tool for addressing challenges in medicine development, material innovation, and environmental sustainability. As research progresses, new applications for this compound will undoubtedly emerge
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